molecular formula C9H17NO2 B1369765 2-(2-Methylpiperidin-1-yl)propanoic acid CAS No. 915921-83-4

2-(2-Methylpiperidin-1-yl)propanoic acid

Cat. No.: B1369765
CAS No.: 915921-83-4
M. Wt: 171.24 g/mol
InChI Key: XTWLLIPDGZRPDD-UHFFFAOYSA-N
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Description

Historical Development and Discovery Context

The development of 2-(2-methylpiperidin-1-yl)propanoic acid emerged from the broader exploration of piperidine-based chemical scaffolds that began gaining prominence in pharmaceutical chemistry during the mid-20th century. While specific historical documentation regarding the initial synthesis of this particular compound remains limited in the available literature, its discovery context can be understood within the framework of systematic piperidine derivatization efforts that characterized medicinal chemistry research programs.

The compound was first catalogued in major chemical databases during the early 2000s, with its earliest recorded entry in PubChem dating to December 5, 2007. This timeline suggests that the compound's formal characterization and documentation coincided with the expansion of combinatorial chemistry approaches and high-throughput synthesis methodologies that enabled the systematic exploration of piperidine-carboxylic acid hybrid structures.

The synthetic accessibility of this compound contributed to its integration into commercial chemical libraries, with multiple suppliers now offering the compound as a building block for further synthetic elaboration. The compound's inclusion in various chemical vendor catalogs, including those of ChemDiv and Sigma-Aldrich, indicates its recognition as a valuable synthetic intermediate within the pharmaceutical and chemical research communities.

Research efforts leading to the compound's characterization likely emerged from investigations into structure-activity relationships within piperidine-containing molecules, where researchers systematically modified both the piperidine ring substitution pattern and the pendant functional groups to explore their impact on chemical and biological properties.

Significance in Chemical Research and Industry

This compound occupies a prominent position in contemporary chemical research due to its dual functionality as both a synthetic building block and a structural motif of pharmaceutical relevance. The compound's significance manifests primarily through its role in drug discovery programs where piperidine-containing structures frequently serve as privileged scaffolds for bioactive molecule development.

The industrial relevance of this compound is evidenced by its widespread commercial availability from multiple chemical suppliers, with vendors offering quantities ranging from milligram to gram scales to accommodate diverse research needs. ChemDiv, a major supplier of chemical building blocks, maintains this compound in their catalog with the identifier BB58-0839, offering formats that include both dry powder samples in glass vials and dimethyl sulfoxide solutions in standardized concentrations.

In pharmaceutical research contexts, the compound serves as a versatile intermediate for the synthesis of more complex molecules, particularly those targeting central nervous system applications where piperidine-derived structures demonstrate enhanced blood-brain barrier penetration and receptor selectivity. The presence of both the carboxylic acid functionality and the methylated piperidine ring provides multiple sites for further chemical modification, enabling researchers to systematically explore structure-activity relationships.

The compound's utility extends beyond pharmaceutical applications into materials science and analytical chemistry, where its well-defined structure and predictable chemical behavior make it suitable for method development and validation studies. Research institutions and commercial laboratories utilize this compound for developing new synthetic methodologies and exploring novel reaction pathways involving piperidine-based substrates.

Research Application Significance Commercial Availability
Drug Discovery Building Block High priority scaffold for pharmaceutical synthesis Multiple suppliers worldwide
Synthetic Methodology Development Standard substrate for reaction optimization Available in various formats
Structure-Activity Relationship Studies Key intermediate for systematic modifications Quantities from 1 mg to 50 mg
Analytical Method Validation Reference standard for analytical procedures High purity grades available

Nomenclature and Classification Systems

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions, with the compound's name reflecting its structural organization around the propanoic acid core functionalized with a 2-methylpiperidin-1-yl substituent. This naming system clearly delineates the relationship between the carboxylic acid backbone and the heterocyclic substituent, facilitating unambiguous chemical communication across research disciplines.

Structural Position within Piperidine-Derived Carboxylic Acids

This compound occupies a distinctive structural niche within the broader family of piperidine-derived carboxylic acids, characterized by its specific substitution pattern and chain length that distinguish it from closely related analogs. The compound's structural architecture features a propanoic acid chain directly attached to the nitrogen atom of a 2-methylpiperidine ring, creating a unique three-dimensional arrangement that influences both its chemical reactivity and potential biological interactions.

Within the systematic classification of piperidine carboxylic acids, this compound represents a specific substitution pattern where the carboxylic acid functionality is separated from the piperidine ring by a single methylene unit, in contrast to directly attached carboxylic acid derivatives. This structural arrangement places it in distinction from compounds such as 3-(2-methylpiperidin-1-yl)propanoic acid, which features an additional methylene spacer, and 2-methylpiperidine-1-acetic acid derivatives, which lack the methyl substituent on the propanoic acid chain.

The presence of the methyl substituent at the 2-position of the piperidine ring introduces significant conformational constraints that influence the compound's overall molecular geometry. This substitution pattern creates preferential conformational states that can impact both the compound's chemical reactivity and its potential interactions with biological targets, distinguishing it from unsubstituted piperidine analogs.

Comparative analysis with related structures reveals that this compound shares structural features with other biologically relevant piperidine derivatives while maintaining unique characteristics. For instance, the compound 2-methyl-3-(4-methylpiperidin-1-yl)propanoic acid demonstrates an alternative methylation pattern that results in different conformational preferences and chemical properties. Similarly, 3-(2-methylpiperidin-1-yl)propanoic acid hydrochloride represents a homologous structure with an extended carbon chain that modifies the spatial relationship between the carboxylic acid and piperidine functionalities.

The structural positioning of this compound within the piperidine-carboxylic acid family also reflects its synthetic accessibility and utility as a building block. The specific substitution pattern enables selective functionalization at multiple sites, including the carboxylic acid group, the methyl substituent positions, and potentially the piperidine ring itself, providing researchers with versatile handles for further synthetic elaboration.

Structural Feature This compound Related Analogs
Carboxylic Acid Chain Length Propanoic (3-carbon) Varies (2-4 carbons)
Piperidine Substitution 2-Methyl Various positions and groups
Nitrogen Connectivity Direct to propanoic acid Direct or extended chains
Molecular Weight 171.24 g/mol Range: 157-207 g/mol
Conformational Flexibility Moderately constrained Varies with substitution

Properties

IUPAC Name

2-(2-methylpiperidin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-7-5-3-4-6-10(7)8(2)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWLLIPDGZRPDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80610181
Record name 2-(2-Methylpiperidin-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915921-83-4
Record name 2-(2-Methylpiperidin-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of 2-Methylpiperidine with Halogenated Propanoic Acid Derivatives

The most straightforward synthetic route involves the nucleophilic substitution reaction between 2-methylpiperidine and a halogenated propanoic acid derivative, such as 2-bromopropanoic acid. This alkylation typically proceeds under basic conditions to deprotonate the amine and facilitate nucleophilic attack.

Reaction conditions:

  • Base: Sodium hydroxide or potassium carbonate
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or ethanol-water mixtures
  • Temperature: Ambient to reflux temperatures depending on solvent and scale
  • Purification: Recrystallization or chromatographic techniques to isolate the product

This method provides a direct route with moderate to high yields and is scalable for industrial applications.

Multi-Step Synthesis via Intermediate Formation

Alternative routes involve preparing key intermediates before final conversion to 2-(2-methylpiperidin-1-yl)propanoic acid. For example, a precursor such as 2-methylpiperidine can be reacted with activated esters or anhydrides of propanoic acid, or via amide intermediates, followed by hydrolysis to the acid.

A representative multi-step sequence might include:

  • Formation of an amide or ester intermediate by reacting 2-methylpiperidine with propanoic acid derivatives under coupling conditions.
  • Hydrolysis or saponification of the intermediate to yield the free acid.
  • Purification by crystallization or chromatography.

This approach allows for greater control over stereochemistry and purity, especially when chiral centers are involved.

Industrial and Green Chemistry Considerations

In industrial settings, continuous flow reactors and automated systems are employed to optimize reaction parameters such as temperature, pressure, and reaction time, enhancing yield and purity. Solvent recycling and waste minimization are integral to sustainable production processes.

Data Table: Summary of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Direct Alkylation 2-Methylpiperidine, 2-bromopropanoic acid, base (NaOH/K2CO3) Polar solvents, ambient to reflux Simple, scalable, good yield Possible side reactions, regioselectivity issues
Multi-step via Amide/Ester 2-Methylpiperidine, activated propanoic acid derivatives Coupling agents, hydrolysis steps High purity, stereocontrol Longer synthesis time, more steps
Catalytic Hydrogenation (Analogous) Unsaturated precursors, Pt catalyst, alcohol solvents Ambient temperature, filtration Enantiomeric enrichment possible Requires catalyst and chiral resolution steps
Continuous Flow Industrial Process Automated reactors, solvent recycling Controlled temperature and pressure High throughput, sustainable Requires specialized equipment

Research Findings and Patents

  • A patent (WO2008137087A1) describes the preparation of related methyl-substituted pyrrolidines via catalytic hydrogenation with platinum catalysts and resolution with tartaric acid, indicating potential adaptation for piperidine derivatives.
  • Industrial synthetic routes emphasize the alkylation of methylpiperidines with halogenated propanoic acids under basic conditions, followed by purification steps to isolate the acid product.
  • Advanced synthetic studies on related heterocyclic acids highlight the utility of ipso-substitution and palladium-catalyzed coupling reactions for functionalizing nitrogen heterocycles, which could be adapted for complex derivatives of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpiperidin-1-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(2-Methylpiperidin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting their activity and function. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs and their properties are summarized below:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Source
2-(2-Methylpiperidin-1-yl)propanoic acid* Not provided C9H17NO2 (inferred) ~171 (inferred) Methyl at piperidine-2; propanoic acid at N -
2-(4-Methylpiperidin-1-yl)propanoic acid 915920-16-0 C9H17NO2 171.24 Methyl at piperidine-4; propanoic acid at N
3-(2-Methylpiperidin-1-yl)propanoic acid 21269-78-3 C10H17NO2 195.25 Methyl at piperidine-2; propanoic acid via 3C chain
2-(3-Hydroxypiperidin-1-yl)propanoic acid Not provided C9H15NO3 (inferred) ~193 (inferred) Hydroxyl at piperidine-3; propanoic acid at N
2-Methyl-2-{4-[2-methyl-3-(piperidin-1-yl)propyl]phenyl}propanoic acid hydrochloride 2613387-91-8 C21H30ClNO2 339.9 Complex phenyl-piperidine-propanoid structure; HCl salt

*Inferred data based on analogs.

Key Observations:

Substituent Position Effects: The methyl group position on the piperidine ring (e.g., 2 vs. 4) alters steric and electronic properties. A 2-methyl group (as in the target compound) may enhance conformational rigidity compared to 4-methyl analogs .

Chain Length and Functional Groups: 3-(2-Methylpiperidin-1-yl)propanoic acid has a longer carbon chain between the piperidine and propanoic acid, which may influence bioavailability and target binding . The hydrochloride salt in the complex phenyl derivative (CAS 2613387-91-8) demonstrates how additional substituents increase molecular weight and likely modify pharmacokinetics .

Biological Activity

2-(2-Methylpiperidin-1-yl)propanoic acid (commonly referred to as MPP) is a chemical compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol. Its unique structure, characterized by a piperidine ring, contributes to its diverse biological activities. This article aims to explore the biological activity of MPP, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C9H17NO2
  • Molecular Weight : 171.24 g/mol
  • Structure : Contains a piperidine ring and a propanoic acid moiety, which are crucial for its interactions with biological targets.

The biological activity of MPP is primarily attributed to its ability to interact with specific molecular targets and pathways. Key aspects include:

  • Enzyme Interaction : MPP can act as an inhibitor or activator of various enzymes, affecting their activity and function. For example, it may inhibit enzymes involved in inflammatory processes, thereby reducing pro-inflammatory mediator production.
  • Neurotransmitter Modulation : The compound has been shown to modulate neurotransmitter receptors, which could provide therapeutic benefits in neurological disorders.

Antimicrobial Properties

Research indicates that MPP exhibits antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values for MPP against selected bacterial strains have been documented:

Pathogen MIC (µg/mL)
Escherichia coli64 - 128
Staphylococcus aureus≤2 - 128

These findings suggest that MPP may serve as a potential candidate for developing antimicrobial agents .

Anti-inflammatory Effects

Studies have highlighted MPP's potential anti-inflammatory properties. By inhibiting specific enzymes involved in inflammation, MPP may reduce the production of inflammatory cytokines and mediators, thus alleviating symptoms associated with inflammatory diseases.

Neurological Applications

Given its ability to modulate neurotransmitter systems, MPP is being investigated for its potential role in treating neurological disorders such as anxiety and depression. Its structural similarity to neurotransmitters allows it to interact effectively with serotonin and dopamine receptors .

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of MPP against several bacterial strains. Results indicated that MPP had significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating bacterial infections .
  • Anti-inflammatory Mechanism Analysis : In vitro assays demonstrated that MPP could significantly reduce the secretion of pro-inflammatory cytokines in macrophage cultures stimulated with lipopolysaccharides (LPS). This supports the hypothesis that MPP acts as an anti-inflammatory agent through enzyme inhibition.
  • Neuropharmacological Studies : A pharmacological study assessed the effects of MPP on animal models of depression and anxiety. The results showed that administration of MPP led to a decrease in anxiety-like behaviors, indicating its potential as a therapeutic agent for mood disorders .

Q & A

What synthetic routes are optimal for synthesizing 2-(2-Methylpiperidin-1-yl)propanoic acid, and how can reaction conditions be optimized?

Level: Advanced
Methodological Answer:
A reported synthesis involves coupling 2-methylpiperidine with a propanoic acid derivative via nucleophilic substitution or amidation. For example, Raheel et al. (2019) synthesized a structurally related compound, 2-(2-methylpropanoylamino)propanoic acid, using stepwise acylation and purification via column chromatography. Key parameters include:

  • Catalyst selection: Use of coupling agents like DCC (dicyclohexylcarbodiimide) for amide bond formation.
  • Temperature control: Maintaining 0–5°C during exothermic steps to minimize side reactions.
  • Purification: HPLC or preparative TLC to isolate high-purity product (≥95%) .
    Optimization Strategies:
  • Screen solvents (e.g., DMF vs. THF) to improve yield.
  • Employ DFT calculations to predict reaction energetics and transition states, as demonstrated in Raheel et al.’s work .

What spectroscopic and computational methods are recommended for characterizing this compound?

Level: Basic
Methodological Answer:

  • NMR (¹H/¹³C): Assign peaks using DEPT-135 and HSQC for structural confirmation. For example, the methyl group on the piperidine ring typically resonates at δ 1.2–1.5 ppm in ¹H NMR.
  • FT-IR: Confirm carbonyl (C=O) stretching at ~1700 cm⁻¹ and amine (N-H) vibrations at ~3300 cm⁻¹.
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., C₉H₁₇NO₂: calculated 183.12 g/mol).
  • DFT Studies: Compare experimental IR/NMR data with computed spectra (e.g., Gaussian 09 at B3LYP/6-311++G(d,p)) to resolve stereoelectronic effects .

How should researchers mitigate health risks during handling of this compound?

Level: Basic
Methodological Answer:
While direct toxicity data for this compound is limited, analogous piperidine derivatives (e.g., 2-Phenyl-2-(1-piperidinyl)propane) are classified as irritants. Recommended protocols include:

  • Engineering Controls: Use fume hoods to limit airborne exposure (NIOSH REL: <1 mg/m³ for similar amines).
  • PPE: Nitrile gloves, lab coats, and safety goggles.
  • Decontamination: Immediate washing with soap/water for skin contact; eye irrigation for 15 minutes if exposed .

How can impurities in synthesized this compound be identified and quantified?

Level: Advanced
Methodological Answer:

  • HPLC-MS: Use a C18 column (e.g., Agilent ZORBAX SB-C18) with mobile phase (acetonitrile:0.1% formic acid) to detect byproducts like unreacted 2-methylpiperidine or hydrolyzed intermediates.
  • Reference Standards: Compare retention times with pharmacopeial impurities (e.g., EP-grade propanoic acid derivatives in ).
  • Limit Tests: Set thresholds for impurities (e.g., ≤0.15% per ICH Q3A guidelines) .

What computational approaches are suitable for studying the electronic structure of this compound?

Level: Advanced
Methodological Answer:

  • DFT Modeling: Perform geometry optimization and frontier molecular orbital (FMO) analysis using software like Gaussian or ORCA. Raheel et al. (2019) used B3LYP/6-31G(d) to predict bond lengths and charge distribution in analogous compounds.
  • Molecular Dynamics (MD): Simulate solvation effects in water/DMSO to assess conformational stability.
  • Docking Studies: Evaluate binding affinity to biological targets (e.g., enzymes) using AutoDock Vina .

How can researchers resolve contradictions in bioactivity data for this compound derivatives?

Level: Advanced
Methodological Answer:
Discrepancies in reported activities (e.g., enzyme inhibition vs. no effect) may arise from:

  • Stereochemical Variants: Test enantiomers separately (e.g., (R)- vs. (S)-forms) using chiral HPLC.
  • Assay Conditions: Standardize buffer pH, temperature, and co-solvents (e.g., DMSO ≤0.1% to avoid denaturation).
  • Positive Controls: Include known inhibitors (e.g., ibuprofen for COX assays) to validate experimental setups .

What strategies are effective for scaling up the synthesis of this compound while maintaining purity?

Level: Advanced
Methodological Answer:

  • Flow Chemistry: Continuous reactors reduce side reactions and improve heat management.
  • Crystallization Optimization: Use anti-solvent addition (e.g., hexane in ethyl acetate) to enhance yield.
  • Process Analytical Technology (PAT): Implement in-line FT-IR or Raman spectroscopy for real-time monitoring .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

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2-(2-Methylpiperidin-1-yl)propanoic acid
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2-(2-Methylpiperidin-1-yl)propanoic acid

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